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Abstract
CEP-11981, also known by its synonyms ESK981 and BOL 303213X, is a potent, orally

bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Initially developed as an anti-

angiogenic agent, it demonstrates significant inhibitory activity against key receptor tyrosine

kinases involved in tumor neovascularization, including Vascular Endothelial Growth Factor

Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and

the Angiopoietin receptor (TIE2).[1][3] More recent research has uncovered a novel mechanism

of action for CEP-11981 as a potent inhibitor of the lipid kinase PIKfyve, leading to the

inhibition of autophagy and a subsequent enhancement of anti-tumor immune responses. This

dual mechanism of targeting tumor angiogenesis and modulating the tumor microenvironment's

immune landscape positions CEP-11981 as a compound of significant interest for further

oncological research. This document provides a comprehensive technical overview of CEP-

11981, summarizing its biochemical activity, preclinical and clinical data, and key experimental

methodologies.

Chemical and Physical Properties
CEP-11981 is a synthetic organic small molecule. The tosylate salt form is typically used in

research and clinical investigations.
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Property Value Reference

Chemical Name

2,5,6,11,12,13-Hexahydro-2-

methyl-11-(2-methylpropyl)-8-

(2-pyrimidinylamino)-4H-

indazolo[5,4-c]pyrrolo[3,4-

c]carbazol-4-one mono(4-

methylbenzenesulfonate)

[4]

Molecular Formula C28H27N7O.C7H8O3S [4]

Molecular Weight 649.76 g/mol [4]

Synonyms ESK981, BOL 303213X [1][2]

Appearance Solid

Solubility Soluble in DMSO [5]

Mechanism of Action
CEP-11981 exerts its anti-tumor effects through a dual mechanism: inhibition of pro-angiogenic

receptor tyrosine kinases and modulation of autophagy and the tumor immune

microenvironment via PIKfyve inhibition.

Inhibition of Receptor Tyrosine Kinases
CEP-11981 is a potent inhibitor of several receptor tyrosine kinases that play crucial roles in

angiogenesis, the process of new blood vessel formation that is essential for tumor growth and

metastasis.[5] By targeting VEGFRs, FGFR1, and TIE2, CEP-11981 can disrupt the signaling

cascades that lead to endothelial cell proliferation, migration, and survival.[5]

Inhibition of PIKfyve and Autophagy
Recent studies have identified CEP-11981 as a potent inhibitor of PIKfyve, a lipid kinase

involved in the regulation of endosomal trafficking and autophagy.[6][7] Autophagy is a cellular

recycling process that can promote cancer cell survival under stress. By inhibiting PIKfyve,

CEP-11981 disrupts autophagic flux, leading to the accumulation of autophagosomes and

cellular stress.[6][7] This inhibition of autophagy has been shown to induce the production of
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the chemokine CXCL10, which in turn promotes the infiltration of T cells into the tumor

microenvironment, thereby enhancing the anti-tumor immune response.[6][7]

Quantitative Data
Biochemical Potency

Target IC50 (nM) Assay Type Reference

VEGFR1/Flt-1 3 Enzyme-based assay [8]

VEGFR2/KDR 4 Enzyme-based assay [8]

TIE2 22 Enzyme-based assay [8]

FGFR1 13 Enzyme-based assay [8]

c-SRC 37 Enzyme-based assay [8]

Aurora A 42 Enzyme-based assay [8]

In Vitro Cellular Activity
Cell Line/Assay EC50/IC50 Effect Reference

HUVEC Tube

Formation
2 nM (EC50)

Inhibition of capillary-

like tube formation
[2]

RT4 (Urothelial

Carcinoma)
1 µM (for 72h)

Significant growth

inhibition
[3]

In Vivo Efficacy
Tumor Model Dosing Regimen Key Findings Reference

RT4 Human Urothelial

Carcinoma Xenograft

2.5, 5, or 10 mg/kg,

oral gavage, daily, 5

days/week for 2

weeks

Significantly arrested

tumor growth

compared to control.

[3]

[3]

Castration-Resistant

VCaP Prostate

Cancer Xenograft

Not specified
Dose-dependent

growth inhibition.
[9]
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Clinical Data (Phase I)
Parameter Value Study Population Reference

Maximum Tolerated

Dose (MTD)
97.4 mg/m²

Patients with

advanced, relapsed,

or refractory solid

tumors.[10]

[10]

Experimental Protocols
In Vivo Urothelial Carcinoma Xenograft Model

Cell Line: RT4 human urothelial carcinoma cells.

Animal Model: Murine xenograft model.

Tumor Implantation: Subcutaneous injection of RT4 cells.

Treatment: Once tumors are established, animals are treated with CEP-11981 at doses of

2.5, 5, or 10 mg/kg via oral gavage, administered daily for five days a week for a duration of

two weeks.[3] A control group receives a vehicle solution.

Endpoint: Tumor growth is monitored regularly. At the end of the study, tumors are excised

for further analysis.

In Vivo Castration-Resistant Prostate Cancer Xenograft
Model

Cell Line: VCaP human prostate cancer cells.

Animal Model: Male mice.

Tumor Implantation: VCaP cells are injected subcutaneously.

Model Development: To induce castration resistance, mice undergo surgical castration once

tumors reach a specified size. Tumors initially regress and then regrow, indicating castration

resistance.
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Treatment: Animals with castration-resistant tumors are randomized to receive either vehicle

control or CEP-11981.

Endpoint: Tumor growth is monitored to assess treatment efficacy.

Pharmacodynamic Bioassay for VEGFR-2 Inhibition
Cell Line: Engineered chimeric porcine aortic endothelial (PAE) cell lines stably expressing a

TrkA-VEGFR-2/KDR domain.

Method: This assay is used to evaluate the inhibitory activity of CEP-11981 on ligand-

stimulated VEGFR-2/KDR phosphorylation in plasma samples from treated patients.[8]

Procedure: Plasma samples are collected at specified time points post-dose. The ability of

the plasma (containing CEP-11981 and its metabolites) to inhibit the phosphorylation of the

TrkA-VEGFR-2/KDR chimera in the PAE cells is measured to determine the cellular IC50

shift.[8]

Signaling Pathways and Experimental Workflows
CEP-11981 Inhibition of Angiogenic Signaling
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Caption: CEP-11981 inhibits key angiogenic signaling pathways.

CEP-11981-Mediated Inhibition of Autophagy and
Immune Modulation
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Caption: CEP-11981 inhibits PIKfyve, leading to autophagy inhibition and enhanced anti-tumor

immunity.

Experimental Workflow for In Vivo Xenograft Study
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Caption: General workflow for a preclinical in vivo xenograft study of CEP-11981.

Conclusion
CEP-11981 tosylate is a multi-targeted tyrosine kinase inhibitor with a well-documented role in

the inhibition of angiogenesis through its activity against VEGFRs, FGFR1, and TIE2. The more

recent discovery of its function as a PIKfyve inhibitor, leading to autophagy modulation and

enhanced anti-tumor immunity, opens new avenues for its therapeutic application, potentially in

combination with immunotherapies. While initial clinical development was halted, the

compelling dual mechanism of action suggests that CEP-11981 (ESK981) remains a valuable

tool for cancer research and a potential candidate for repositioning in specific oncological

indications, particularly those where both angiogenesis and immune evasion are critical drivers

of disease progression. Further investigation into its pharmacokinetic and pharmacodynamic

properties, along with detailed studies of its effects on the tumor microenvironment, are

warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

